

# Measuring Glycolysis Inhibition with the Seahorse XF Analyzer: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

Cat. No.: B15577158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cellular metabolism is a dynamic process that is fundamental to cell health, function, and response to pathological conditions. The two primary energy-producing pathways are mitochondrial respiration and glycolysis.[1] The Agilent Seahorse XF Analyzer is a powerful tool that enables the real-time measurement of these pathways in live cells by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] This application note provides detailed protocols for utilizing the Seahorse XF Glycolysis Stress Test to investigate the effects of inhibitors on glycolytic function.

The Seahorse XF Glycolysis Stress Test is a standard method for assessing the key parameters of glycolytic flux.[3] By sequentially injecting metabolic modulators, this assay can determine a cell's basal glycolysis rate, its maximum glycolytic capacity, and its glycolytic reserve.[3][4] This provides a comprehensive profile of the glycolytic phenotype and allows for the detailed study of glycolysis inhibition by novel therapeutic compounds.

## Principle of the Assay

The Seahorse XF Glycolysis Stress Test measures the rate of extracellular acidification (ECAR), which is largely attributed to the extrusion of protons from cells as a result of lactate production during glycolysis.[3] The assay involves the sequential injection of three key compounds: glucose, oligomycin, and 2-deoxy-glucose (2-DG).

- **Glucose:** After a period of glucose starvation, the initial injection of a saturating concentration of glucose initiates glycolysis, leading to an increase in ECAR that represents the basal rate of glycolysis.[3]
- **Oligomycin:** This compound is an ATP synthase inhibitor.[3] By blocking mitochondrial ATP production, it forces cells to rely on glycolysis to meet their energy demands, revealing their maximum glycolytic capacity.[3]
- **2-Deoxy-glucose (2-DG):** As a competitive inhibitor of hexokinase, the first enzyme in the glycolytic pathway, 2-DG shuts down glycolysis.[3][5] The resulting decrease in ECAR confirms that the measured acidification is due to glycolysis.[3]

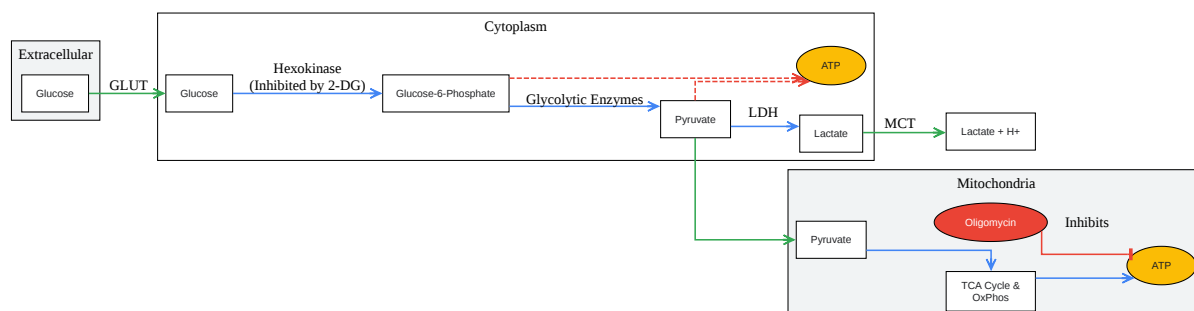
From the ECAR measurements obtained during this assay, several key parameters of glycolytic function can be calculated:

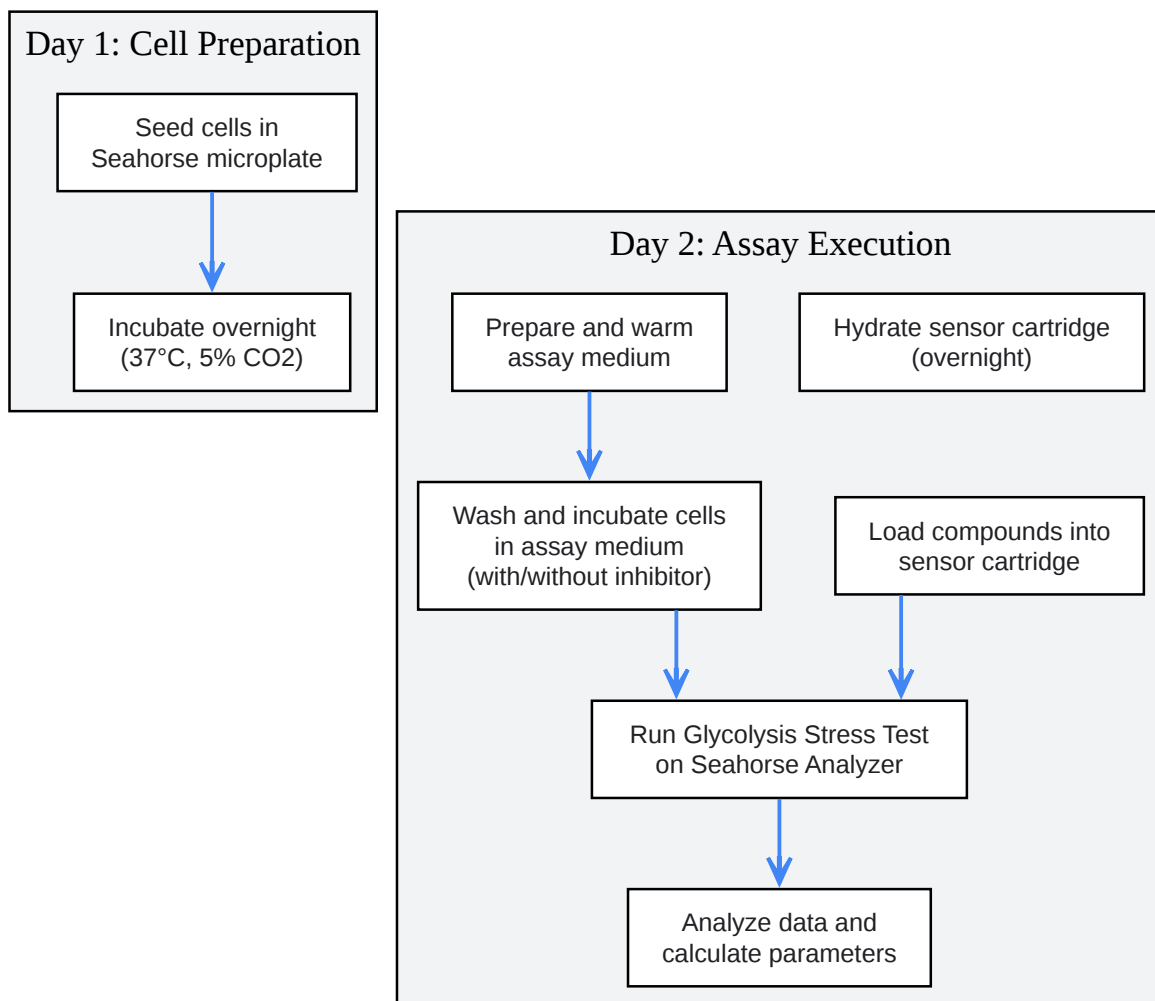
- **Non-Glycolytic Acidification:** The initial ECAR measurement before the addition of glucose, representing acidification from other cellular processes like CO<sub>2</sub> production.[3]
- **Glycolysis:** The increase in ECAR after the addition of glucose, indicating the basal rate of glycolysis.[6]
- **Glycolytic Capacity:** The maximum ECAR rate reached after the injection of oligomycin, representing the cell's maximal glycolytic potential.[6]
- **Glycolytic Reserve:** The difference between the glycolytic capacity and the basal glycolysis rate. This parameter indicates the cell's ability to respond to an energetic demand by increasing glycolysis.[3]

## Signaling Pathway

The glycolytic pathway is a series of enzymatic reactions that converts glucose into pyruvate, generating ATP and NADH in the process.[7][8] The commitment step is the phosphorylation of

glucose by hexokinase, which is inhibited by 2-DG.[3]





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [agilent.com](https://www.agilent.com) [agilent.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [agilent.com](https://www.agilent.com) [agilent.com]

- 4. [hpst.cz](http://hpst.cz) [[hpst.cz](http://hpst.cz)]
- 5. 2-Deoxy-D-Glucose inhibits aggressive triple-negative breast cancer cells by targeting glycolysis and the cancer stem cell phenotype - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]
- 7. [dacollege.org](http://dacollege.org) [[dacollege.org](http://dacollege.org)]
- 8. Glycolysis - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [Measuring Glycolysis Inhibition with the Seahorse XF Analyzer: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15577158#measuring-glycolysis-inhibition-with-a-seahorse-xf-analyzer>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)